molecular formula C7H6FNO B1203369 2-Fluorobenzamide CAS No. 445-28-3

2-Fluorobenzamide

Cat. No. B1203369
CAS RN: 445-28-3
M. Wt: 139.13 g/mol
InChI Key: KGGHWIKBOIQEAJ-UHFFFAOYSA-N
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Description

2-Fluorobenzamide is a compound with interest in various scientific fields due to its unique chemical and physical properties. It serves as a key intermediate in synthesizing numerous organic compounds and has been studied for its potential applications in materials science, particularly in the development of nonlinear optical materials.

Synthesis Analysis

2-Fluorobenzamide can be synthesized using different pathways, including the reaction of diphenylamine with 2-fluoro benzoyl chloride, resulting in the formation of natural nonlinear optical single crystals. This method utilizes a slow evaporation technique at room temperature, employing ethyl acetate as a solvent (Raveendiran et al., 2022).

Molecular Structure Analysis

The molecular structure of 2-fluorobenzamide derivatives has been extensively analyzed through single-crystal X-ray diffraction, revealing that these crystals often possess an orthorhombic system. Advanced spectroscopic techniques, including NMR, FT-IR, and UV-Vis spectroscopy, are utilized to identify the functional groups and assess the electronic properties of these compounds (Raveendiran et al., 2022).

Chemical Reactions and Properties

One notable chemical reaction involving 2-fluorobenzamide is the amide-directed fluorination of C-H bonds, facilitated by iron catalysis. This process exhibits a broad substrate scope and functional group tolerance, highlighting the compound's reactivity and potential for creating various fluorinated derivatives (Groendyke et al., 2016).

Physical Properties Analysis

The physical properties of 2-fluorobenzamide, such as melting points and thermal stability, have been determined through experimental techniques. For example, specific crystals of 2-fluorobenzamide derivatives exhibit significant thermal stability, with melting points around 158°C, indicating their potential for various applications in materials science (Raveendiran et al., 2022).

Safety And Hazards

  • Toxicity : Limited acute toxicity data is available. The LD50 (lethal dose, 50 percent kill) has not been extensively studied .

Future Directions

: Sigma-Aldrich: 2-Fluorobenzamide : Thermo Scientific™: 2-Fluorobenzamide : Chemsrc: 2-Fluorobenzamide

properties

IUPAC Name

2-fluorobenzamide
Source PubChem
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InChI

InChI=1S/C7H6FNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGHWIKBOIQEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075407
Record name Benzamide, 2-fluoro-
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Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-Fluorobenzamide
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Vapor Pressure

0.00109 [mmHg]
Record name 2-Fluorobenzamide
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Product Name

2-Fluorobenzamide

CAS RN

445-28-3
Record name 2-Fluorobenzamide
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Record name 2-Fluorobenzamide
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Record name Benzamide, 2-fluoro-
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Record name 2-fluorobenzamide
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Record name 2-FLUOROBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
462
Citations
A Saeed, RA Khera, M Arfan, J Simpson… - … Section E: Structure …, 2009 - scripts.iucr.org
… compounds, we report here the structure of the title 2-fluorobenzamide derivative, I, Fig 1. In the … N-aryl 2-fluorobenzamide derivatives are reasonably common and bond distances and …
Number of citations: 3 scripts.iucr.org
A Saeed, RA Khera, N Abbas, J Simpson… - … Section E: Structure …, 2008 - scripts.iucr.org
… We report here the structure of the title 2-fluorobenzamide derivative, I, Fig 1. The C2—C1—… 2-fluorobenzamide derivatives with aliphatic substituents on the amide N atom are unusual …
Number of citations: 2 scripts.iucr.org
I Alkorta, J Elguero, HH Limbach… - Magnetic …, 2009 - Wiley Online Library
… In 1975 a large number of coupling constants were measured in 2-fluorobenzamide labeled … the intramolecular hydrogen bond (IMHB) of 2-fluorobenzamide. Atoms in molecules (AIM) …
A Saeed, RA Khera, S Ameen, J Simpson… - … Section E: Structure …, 2009 - scripts.iucr.org
… As part of our ongoing work on the structure of benzanilides and related compounds (Saeed et al., 2008), we report here the structure of the title 2-fluorobenzamide derivative, (I), Fig 1. …
Number of citations: 2 scripts.iucr.org
N Hehir, JF Gallagher - Molbank, 2023 - mdpi.com
The title compound N-(2,3-difluorophenyl)-2-fluorobenzamide or (Fo23) was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-…
Number of citations: 4 www.mdpi.com
C Steinebach, A Ambrożak, S Dosa, SL Beedie… - …, 2018 - Wiley Online Library
… and C6, we have recorded a 13 C NMR spectrum of 2-fluorobenzamide (9, Figure 2).19 An X-… As in case of 2-fluorobenzamide (9), the NH is oriented toward the 5-fluorine substituent to …
C Raveendiran, P Prabukanthan - European Journal of Engineering and …, 2021 - ej-eng.org
Heterocyclic organic nonlinear optical materials of N-(1, 3-benzothiazol-2-yl) benzamide [2-BTBA] and N-(1, 3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] were orchestrated by …
Number of citations: 2 www.ej-eng.org
RJ Abraham, N Aboitiz, M Filippi… - Magnetic …, 2015 - Wiley Online Library
… The conformer energies Ecis-Etrans obtained from the analysis were for 2-fluorobenzamide >2.3 kcal/mol (CDCl 3 ) and 1.7 … F hydrogen bond in 2-fluorobenzamide by ca. 2 kcal/mol. …
JR Angulo-Cornejo, K Ayala-León… - … für Naturforschung B, 2005 - degruyter.com
… The synthesis of N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide (2a) and N-[4(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-2-fluorobenzamide (2b) by oxidation of the …
Number of citations: 7 www.degruyter.com
P Achugatla, M Ghashang, S Guhanathan - 2017 - preprints.org
We report here the synthesis and characterization of new N-(3-(8-bromoimidazo [1, 2-a] pyridin-2-yl)-4-fluorophenyl) benzamide derivatives. This collection was obtained from 3-(8-…
Number of citations: 3 www.preprints.org

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